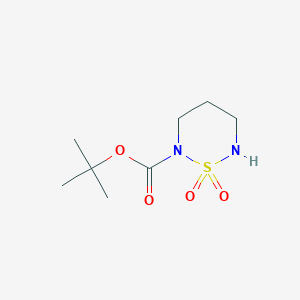

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl compounds and thiadiazole derivatives is a topic of interest in several of the provided papers. For instance, N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles were synthesized and showed good insecticidal activities, indicating the importance of thiadiazoles in pesticide development . Another paper describes the synthesis of 1,4-thiazin-2-one O-(tert-butyl) oximes and related compounds, which were obtained in excellent yields, demonstrating the efficiency of the synthetic method . Additionally, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, was achieved through a multi-step process starting from L-cystine .

Molecular Structure Analysis

The molecular structures of tert-butyl thiadiazole derivatives are characterized by strong interactions between functional groups, such as the sulfonyl group and the thiadiazole ring, as indicated by bond lengths and angles . The crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride reveals a twisted boat conformation of the thiazine ring system . These structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl compounds and thiadiazole derivatives is diverse. For example, tert-butyl disulfide undergoes catalytic asymmetric oxidation to yield tert-butanesulfinamides and related compounds, which are useful intermediates in organic synthesis . The insertion of isocyanides and carbon dioxide into vanadium-aryl bonds was studied, leading to the formation of a tris(η^2-iminoacyl)vanadium(III) complex, demonstrating the versatility of tert-butyl compounds in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl thiadiazole derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonds in the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate contributes to the stability of the compound . The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the stability and electronic properties of these compounds .

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 1,1-dioxo-1,2,6-thiadiazinane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-6-4-5-9-15(10,12)13/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEXBPGMKLDBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

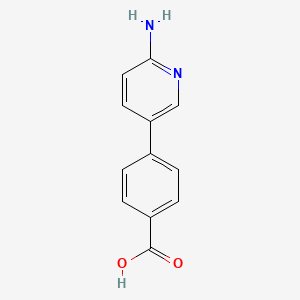

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

amino}acetic acid](/img/structure/B1290363.png)